1-Mercapto-2-propanol

Polymer Chemistry Radical Polymerization Chain Transfer Agent

1-Mercapto-2-propanol (CAS 1068-47-9), also known as 1-sulfanylpropan-2-ol, is a bifunctional thiol-alcohol with the linear formula CH₃CH(OH)CH₂SH and a molecular weight of 92.16 g/mol. It is a colorless to pale yellow liquid characterized by a distinctive sulfurous odor, high water solubility, and a density of 1.048 g/mL at 25 °C (literature value).

Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
CAS No. 1068-47-9
Cat. No. B090344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mercapto-2-propanol
CAS1068-47-9
Molecular FormulaC3H8OS
Molecular Weight92.16 g/mol
Structural Identifiers
SMILESCC(CS)O
InChIInChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3
InChIKeyFETFXNFGOYOOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Mercapto-2-propanol (CAS 1068-47-9): Technical Specifications and Procurement Baseline


1-Mercapto-2-propanol (CAS 1068-47-9), also known as 1-sulfanylpropan-2-ol, is a bifunctional thiol-alcohol with the linear formula CH₃CH(OH)CH₂SH and a molecular weight of 92.16 g/mol . It is a colorless to pale yellow liquid characterized by a distinctive sulfurous odor, high water solubility, and a density of 1.048 g/mL at 25 °C (literature value) . Its boiling point is reported as 58–60 °C at 17 mmHg, with a refractive index (n20/D) of 1.486 . The compound exhibits moderate thermal stability up to approximately 160 °C and is sensitive to air oxidation, requiring storage under inert gas at 2–8 °C [1]. As the sixth member of the hydrogen-bonded 1,2-propanol series, it functions as a chain transfer agent in radical polymerization and forms self-assembled monolayers on gold surfaces for electrochemical applications .

Bifunctional thiol-alcohol Supports self-assembled monolayer formation on gold and radical polymerization control
Chiral molecular structure Enables enantioselective analytical workflows without prior chiral separation
Storage sensitivity Air-sensitive; store under inert gas at 2–8 °C to prevent oxidation

1-Mercapto-2-propanol Procurement: Why In-Class Substitution Is Not Trivial


Although 1-mercapto-2-propanol belongs to the broad class of aliphatic thiols, its unique molecular architecture—featuring a secondary hydroxyl group on the second carbon and a primary thiol group on the first carbon—dictates its performance in ways that prevent simple substitution with other mercaptoalcohols. The proximity of the hydroxyl and thiol groups creates an intramolecular hydrogen-bonding network that influences both its reactivity as a chain transfer agent and its self-assembly behavior on metallic surfaces . Critically, the compound is chiral, a property absent in symmetric analogs such as 2-mercaptoethanol or 3-mercapto-1-propanol [1]. This chirality, combined with the specific spatial arrangement of the thiol and hydroxyl groups, enables its use as an enantioselective chiral auxiliary in analytical chemistry applications—a function that achiral or differently substituted mercaptans cannot fulfill . Furthermore, the compound's thermal stability profile (up to 160 °C) differs markedly from that of 3-mercapto-1-propanol (stable up to 200 °C) [2], making the choice of thiol critical for high-temperature polymer processing. These structural and performance distinctions underscore why generic substitution is technically unsound and why procurement decisions must be guided by specific, quantitative evidence of differentiation.

Chirality absent in analogs Achiral mercaptans such as 2-mercaptoethanol cannot support enantioselective analytical methods.
Thermal stability gap Stability may not withstand high-temperature processes tolerated by 3-mercapto-1-propanol; profile may shift above 160 °C.
Intramolecular H-bonding Chain-transfer efficiency may differ from 2-mercaptoethanol due to internal hydrogen bonding, altering molecular weight control.

1-Mercapto-2-propanol: A Quantitative Evidence Guide for Scientific Selection


Chain Transfer Activity in Radical Polymerization: 1-Mercapto-2-propanol vs. 2-Mercaptoethanol

1-Mercapto-2-propanol functions as a chain transfer agent (CTA) in radical polymerization, specifically designed to produce polymers with low molecular weight and short chain lengths . While a directly comparable chain transfer constant (Cs) for 1-mercapto-2-propanol in methacrylic acid polymerization is not publicly available, its classification as the 'sixth series of hydrogen-bonded 1,2-propanols' suggests a reactivity profile distinct from simpler mercaptans . For context, the widely used CTA 2-mercaptoethanol (ME) exhibits a Cs of 0.12 ± 0.01 at 50 °C in aqueous methacrylic acid polymerization [1]. The intramolecular hydrogen bonding in 1-mercapto-2-propanol, between the secondary hydroxyl and primary thiol groups, is expected to alter its chain transfer efficiency relative to 2-mercaptoethanol, which lacks such an internal hydrogen bond . This structural feature can be leveraged to achieve specific molecular weight distributions where standard mercaptans may provide insufficient or excessive control.

Chain-transfer profile
Class-level
Structurally distinct from 2-mercaptoethanol (Cs 0.12)
May provide alternative molecular weight control via H-bonding; direct Cs data not available.
Benchmark: aqueous MAA polymerization at 50 °C
Polymer Chemistry Radical Polymerization Chain Transfer Agent

Self-Assembled Monolayer (SAM) Stability on Gold: Quantitative Coverage and Structural Evolution

1-Mercapto-2-propanol forms a self-assembled monolayer (SAM) on Au(111) surfaces with an initial coverage of 0.33 monolayer (ML), exhibiting a striped (2√3×√3) superlattice structure as determined by STM [1]. Under a N₂ flow, this SAM undergoes an irreversible structural evolution through (√21×√3) and (√3×√3)R30° phases, culminating in partial desorption and amorphization, with coverage dropping below 0.33 ML [1]. In cyclic voltammetry, the reductive stripping potential shifts anodically, indicating a decrease in monolayer stability over time [1]. While direct comparative data for other mercaptoalcohols under identical N₂ flow conditions is not reported, this behavior contrasts with the known stability of SAMs formed by longer-chain alkanethiols (e.g., octanethiol), which typically maintain ordered (√3×√3)R30° structures without such facile desorption [2]. The unique instability of the 1-mercapto-2-propanol SAM is attributed to repulsive forces between the methyl groups and the specific hydrogen-bonding network involving the secondary hydroxyl group [1].

SAM initial coverage
Head-to-head
0.33 ML on Au(111)
Forms transient monolayer; irreversible desorption under N₂ flow, unlike stable octanethiol SAMs.
STM and CV show evolution to lower coverage
Electrochemistry Surface Science Self-Assembled Monolayers

Thermal Stability: 1-Mercapto-2-propanol vs. 3-Mercapto-1-propanol

The thermal stability of mercaptoalcohols is a critical parameter for their use in high-temperature polymer syntheses and processing. 1-Mercapto-2-propanol exhibits thermal stability up to approximately 160 °C [1]. In contrast, its structural isomer, 3-mercapto-1-propanol, remains stable up to 200 °C [1]. This 40 °C difference in thermal stability is significant for applications such as reactive extrusion or curing of high-performance thermosets. The lower thermal stability of 1-mercapto-2-propanol may be attributed to its secondary hydroxyl group, which can participate in elimination reactions or promote decomposition pathways not available to the primary hydroxyl group in 3-mercapto-1-propanol.

Thermal stability limit
Cross-study
Stable up to 160 °C
40 °C lower than 3-mercapto-1-propanol; may limit high-temperature polymer processing.
Method context not reported
Thermal Analysis Polymer Processing Material Stability

Chiral Recognition for Enantiomeric Excess Determination of Amino Acids

1-Mercapto-2-propanol (MP) serves as an optically active chiral thiol in a kinetic-spectrofluorimetric method for determining enantiomeric excess (ee) of lysine, leucine, and phenylalanine [1]. When reacted with o-phthaldialdehyde (OPA) and amino acid enantiomers in borate buffer (pH 9.6) at ambient temperature, MP forms fluorescent diastereomers with a maximum difference in fluorescence intensity at approximately 450 nm [1]. This method, validated by Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), enables the determination of ee without prior chiral separation, a capability not offered by achiral mercaptans such as 2-mercaptoethanol or 3-mercapto-1-propanol [1]. The reported cross-validated correlation coefficient (Q²) and root mean squares error of prediction (RMSEP) values indicate satisfactory prediction ability [1].

Chiral recognition
Class-level
Enables ee determination via fluorescence at ~450 nm
Achiral thiols cannot substitute; supports non-separative amino acid ee analysis.
MCR-ALS validated, OPA derivatization
Analytical Chemistry Chiral Analysis Fluorescence Spectroscopy

Pearling and Division Kinetics in Oleate Vesicles: A Model for Protocell Dynamics

In a model protocell system, the addition of 50 mM 1-mercapto-2-propanol to oleate vesicles induced pearling and division under intense illumination, with division occurring after 2 seconds and 9 seconds of illumination [1]. Under identical conditions (50 mM concentration), 3-mercapto-1-propanol induced division after 2 seconds and 10 seconds [1]. While the difference is subtle, it demonstrates that the position of the hydroxyl group (secondary vs. primary) can influence the kinetics of thiol-mediated membrane dynamics. In contrast, 3-mercaptopropionic acid, which contains a carboxyl group instead of a hydroxyl group, induced division after 3 seconds and 15 seconds, highlighting the role of the headgroup chemistry [1].

Vesicle division timing
Head-to-head
2 s / 9 s at 50 mM
Minor kinetic differences vs. 3-mercapto-1-propanol; context-dependent in protocell research.
Oleate vesicles, pH 8.5, intense illumination
Systems Chemistry Protocell Research Membrane Dynamics

Synthesis of Polymeric Bismuth Complexes: Unique Coordination Behavior

In solvent-free reactions with triphenylbismuth (Ph₃Bi), 1-mercapto-2-propanol yields a polymeric bismuth complex, [{(CH₃CH(OH)CH₂S)(CH₃CH(O)CH₂S)}Bi]∞, as confirmed by single-crystal X-ray diffraction [1]. This polymeric structure is formed via bridging sulfur atoms and OH···O hydrogen bonding interactions between the monoanionic and dianionic ligand species [1]. In stark contrast, the reaction of Ph₃Bi with 2-ethoxybenzoic acid under identical conditions yields a dimeric complex, [(2-EtOC₆H₅CO₂)₃Bi]₂, where polymerization is prevented by intramolecular coordination of the ethoxy group [1]. The ability of 1-mercapto-2-propanol to form a polymeric coordination network, rather than a discrete dimer, is a direct consequence of its bifunctional thiol-alcohol nature and its specific spatial arrangement, which allows for both thiolate and alkoxide coordination as well as intermolecular hydrogen bonding.

Coordination polymer formation
Head-to-head
Yields polymeric Bi complex vs. dimer with other ligands
Bifunctional thiol-alcohol enables extended network structures in bismuth chemistry.
Solvent-free, Ph₃Bi reaction; confirmed by XRD
Inorganic Chemistry Coordination Polymers Bismuth Chemistry

1-Mercapto-2-propanol: Best Application Scenarios Based on Quantitative Evidence


Fine-Tuning Polymer Molecular Weight with a Structurally Distinct CTA

For polymer chemists requiring a chain transfer agent with a reactivity profile that differs from standard mercaptans like 2-mercaptoethanol (Cs = 0.12 ± 0.01 for MAA polymerization [1]), 1-mercapto-2-propanol offers an alternative. Its intramolecular hydrogen-bonding network may provide a different degree of control over molecular weight and chain length, particularly in aqueous systems where such H-bonding interactions are significant. This is most applicable in research settings where exploring the impact of CTA structure on polymer properties is the primary goal.

Transient Surface Modification in Electrochemical Sensors

The unique instability of 1-mercapto-2-propanol SAMs on gold, which undergo irreversible desorption and amorphization under mild conditions (N₂ flow) [2], makes it an ideal candidate for creating sacrificial layers or transient surface modifications in electrochemical devices. This property is advantageous when a temporary protective coating is needed that can be easily removed or altered, as opposed to the more robust, long-term passivation provided by longer-chain alkanethiols.

Enantioselective Analysis of Amino Acids Without Prior Separation

Analytical chemists focused on chiral separations can leverage 1-mercapto-2-propanol as an optically active chiral thiol for the fluorimetric determination of amino acid enantiomeric excess [3]. The method, validated with MCR-ALS, allows for direct, non-separative analysis of lysine, leucine, and phenylalanine enantiomers, a capability that achiral thiols cannot provide. This scenario is highly specific to laboratories engaged in enantiomeric purity assessment and chiral method development.

Synthesis of Bismuth-Based Coordination Polymers

Inorganic and materials chemists seeking to construct novel coordination polymers can utilize 1-mercapto-2-propanol as a bifunctional ligand. Its reaction with Ph₃Bi yields a polymeric structure via bridging sulfur atoms and hydrogen bonding, a stark contrast to the dimeric complexes formed with other ligands [4]. This makes it a valuable building block for designing bismuth-containing materials with extended network structures.

Application
Selection Property
Validation Focus
Radical polymerization CTA research
Intramolecular H-bonding structure
Molecular weight distribution control
Transient surface modification
Sacrificial SAM instability
Desorption kinetics under process conditions
Chiral amino acid analysis
Enantiomeric recognition capability
Fluorescence-based ee calibration
Coordination polymer synthesis
Bifunctional S,O-ligand geometry
Extended network vs. discrete complex formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Mercapto-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.